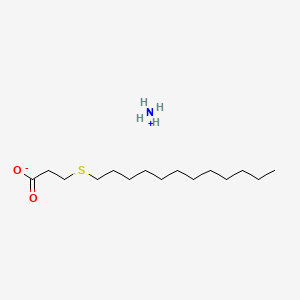

Ammonium 3-(dodecylthio)propanoate

Description

Ammonium 3-(dodecylthio)propanoate is an organosulfur compound comprising a dodecylthio (C12H25S-) group attached to a propanoate backbone, neutralized by an ammonium (NH4+) counterion. The parent acid, 3-(dodecylthio)propionic acid (CAS 1462-52-8, EC 215-967-6), is a non-volatile, water-insoluble compound, but its ammonium salt enhances water solubility due to ionic character .

Properties

CAS No. |

137882-41-8 |

|---|---|

Molecular Formula |

C15H33NO2S |

Molecular Weight |

291.5 g/mol |

IUPAC Name |

azanium;3-dodecylsulfanylpropanoate |

InChI |

InChI=1S/C15H30O2S.H3N/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17;/h2-14H2,1H3,(H,16,17);1H3 |

InChI Key |

OEPYPTGAWMLKMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSCCC(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 3-(dodecylthio)propanoate typically involves the reaction of dodecylthiol with a suitable propanoate precursor under controlled conditions. One common method is the esterification of 3-(dodecylthio)propanoic acid with ammonium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-(dodecylthio)propanoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding thiol.

Substitution: Formation of substituted propanoates with various functional groups.

Scientific Research Applications

Ammonium 3-(dodecylthio)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of detergents, cosmetics, and personal care products

Mechanism of Action

The mechanism of action of ammonium 3-(dodecylthio)propanoate involves its interaction with lipid membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the thioether group can form covalent bonds with protein thiol groups, affecting protein function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(Methylthio)propanoate

Structure: Ethyl ester of 3-(methylthio)propanoic acid (C6H12O2S). Properties:

- Molecular weight: 148.22 g/mol.

- Volatile, lipid-soluble, and detected in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹) as a key aroma compound .

- Contributes fruity, sulfurous notes in mead and fermented beverages . Applications: Primarily used in flavoring industries due to its volatility and low odor threshold.

Methyl 3-(Methylthio)propanoate

Structure: Methyl ester analog (C5H10O2S).

Properties:

- Molecular weight: 134.19 g/mol.

- Identified in mead as a novel aroma-active compound, imparting sulfurous nuances . Applications: Limited to niche flavor formulations due to its stronger odor profile compared to ethyl analogs.

3-(Dodecylthio)propionic Acid

Structure: Free acid form (C15H30O2S).

Properties:

- Molecular weight: 286.46 g/mol.

- Insoluble in water but soluble in organic solvents.

- Used as an intermediate for synthesizing surfactants or polymer additives (e.g., complex esters in ) .

Structural and Functional Analysis

Molecular Characteristics

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility |

|---|---|---|---|

| Ammonium 3-(dodecylthio)propanoate | C15H33NO2S | 303.49 | Water-soluble |

| Ethyl 3-(methylthio)propanoate | C6H12O2S | 148.22 | Organic solvents |

| 3-(Dodecylthio)propionic acid | C15H30O2S | 286.46 | Insoluble in water |

Key Differences

- Chain Length: The dodecylthio group (C12) in the ammonium salt increases hydrophobicity compared to methylthio (C1) derivatives, altering solubility and interfacial activity.

- Ionic vs. Ester Groups: The ammonium salt’s ionic nature enhances water solubility, whereas methyl/ethyl esters are volatile and suited for aroma applications.

- Applications: this compound: Surfactants, emulsifiers, or antimicrobial agents (similar to thioether-thiazolidinone derivatives in ) . Ethyl/Methyl Esters: Food flavoring, perfumery .

Research Findings on Performance and Efficacy

Antimicrobial Activity

- Thioether-containing propanoate derivatives (e.g., ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate) exhibit antibacterial and antifungal properties .

- The dodecylthio group in this compound may enhance membrane disruption in Gram-positive bacteria due to its long hydrophobic tail, though specific studies are pending .

Industrial Relevance

- Surfactants: The ammonium salt’s amphiphilicity aligns with applications in detergents and emulsifiers.

- Flavor Chemistry: Ethyl/methyl analogs dominate due to volatility, while the ammonium salt’s non-volatility limits its use in aromas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.